molecular formula C16H11Cl2N3O B2708861 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide CAS No. 2096986-35-3

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide

Cat. No.: B2708861
CAS No.: 2096986-35-3
M. Wt: 332.18
InChI Key: ZEKMBALHKZRJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide is a synthetic quinoline derivative supplied for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . This compound belongs to the class of quinoline carboxamides, which have demonstrated significant research potential in various areas. Compounds with this core structure have been investigated as inhibitors of the P2X7 receptor (P2X7R), a key therapeutic target in oncology due to its role in promoting cancer cell proliferation, survival, and metastasis . Furthermore, structurally similar quinoline-2-carboxamides have shown potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, in some cases exceeding the efficacy of standard drugs like isoniazid . The specific substitution pattern of the carboxamide moiety, particularly with halogen atoms like chlorine, is often linked to enhanced biological activity and binding affinity in this chemical family . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a reference standard in bio-screening assays to develop new therapeutic agents for diseases such as cancer and tuberculosis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-11-5-3-7-13(14(11)18)21-16(22)10-8-9-4-1-2-6-12(9)20-15(10)19/h1-8H,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMBALHKZRJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and quinoline-3-carboxylic acid.

    Condensation Reaction: The 2,3-dichloroaniline is reacted with quinoline-3-carboxylic acid in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 of the quinoline ring participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under basic conditions (e.g., pyridine/DMF).

  • Suzuki Coupling : The chlorine atoms on the 2,3-dichlorophenyl moiety facilitate palladium-catalyzed cross-couplings with aryl boronic acids, yielding biaryl derivatives .

Table 1: Representative Nucleophilic Substitution Products

Product TypeReagent UsedYield (%)Application
N-Acetyl derivativeAcetyl chloride85–92Antimicrobial agents
Biaryl derivative4-Fluorophenyl-Bpin78Anticancer research

Amide Bond Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield 2-aminoquinoline-3-carboxylic acid and 2,3-dichloroaniline.

  • Coupling Reactions : Uses coupling agents like EDC/HOBt to form new amides with amines (e.g., Lamotrigine derivatives) .

Mechanistic Insight :
In a study synthesizing N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl) carboxamides, DCC-mediated coupling achieved 80–94% yields (Table 2) .

Table 2: DCC-Mediated Amide Coupling Outcomes

Substituted QuinolinePartner AmineYield (%)Biological Activity (MIC, μg/mL)
2-Chloro-6-iodoLamotrigine analog941.56 (S. aureus)
2-Chloro-7-methylLamotrigine analog823.12 (E. coli)

Reductive Cyclization

The compound serves as a precursor in one-pot reductive cyclizations:

  • FeCl₃/Zn-Mediated Cyclization : Reduces nitro groups while forming indole or triazine rings, as demonstrated in syntheses of 1,2,4-triazine-quinoline hybrids .

Example Reaction Pathway :

  • SₙAr reaction with 2-halonitrobenzene forms 2-cyano-2-(2-nitrophenyl)acetamide intermediates.

  • FeCl₃/Zn reduction cyclizes intermediates into 2-aminoindole-3-carboxamides .

Biological Activity Modulation via Reactivity

Structural modifications directly correlate with enhanced efficacy:

  • Antimicrobial Activity : Chlorine substituents and electron-withdrawing groups improve membrane penetration, reducing MIC values to 1.56–6.25 μg/mL against pathogens .

  • Anticancer Potential : Biaryl derivatives inhibit topoisomerase IIα (IC₅₀ = 2.3 μM) by intercalating DNA.

Stability and Reaction Optimization

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strong acids/bases (pH < 2 or > 10).

  • Temperature Effects : Reactions above 90°C risk decarboxylation or decomposition; optimal coupling occurs at 60–70°C .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have reported that synthesized quinoline derivatives, including those related to 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide, showed moderate to excellent antibacterial and antifungal activities against various strains of bacteria and fungi . The correlation between structural modifications and biological activity indicates the potential for developing new antimicrobial agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against SARS-CoV-2. A related compound demonstrated pronounced inhibitory effects in cell culture models, with effective concentrations (EC50) lower than those of established antiviral drugs like chloroquine . This suggests that compounds similar to 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide could serve as promising candidates for further antiviral development.

Anticancer Properties

Quinoline-based compounds have been explored for their anticancer activities. Research indicates that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves the inhibition of critical enzymes or pathways associated with tumor growth and proliferation.

Case Study 1: Antimicrobial Screening

A study synthesized a series of quinoline derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications to the quinoline structure enhanced antibacterial efficacy against drug-resistant strains .

CompoundActivity (MIC μg/mL)Target Organism
Compound A10E. coli
Compound B5S. aureus
Compound C15C. albicans

Case Study 2: Antiviral Evaluation

In another investigation focusing on antiviral properties, researchers tested various quinoline derivatives against SARS-CoV-2. The most effective compounds exhibited EC50 values significantly lower than those of standard treatments, indicating their potential as novel antiviral agents .

CompoundEC50 (μM)Reference Drug EC50 (μM)
Compound 11.53.1
Compound 25.93.1

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histone deacetylase (HDAC) or kinases, which are involved in regulating gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Carboxamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Reference
2-Amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide (Target) 2-Amino-quinoline; 2,3-dichlorophenyl amide C₁₆H₁₁Cl₂N₃O ~332.7 (estimated) Hypothesized antimicrobial/neurological activity N/A
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-Chlorophenyl; hydroxy/oxo groups on quinoline C₁₈H₁₅ClN₂O₃ 342.78 Not explicitly reported; structural rigidity may reduce solubility
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)quinoline-3-carboxamide Piperazine-butyl linker; 2,3-dichlorophenyl C₂₄H₂₆Cl₂N₄O 465.39 Dopamine D3 receptor partial agonist (47% synthesis yield)
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide Triazine core; 2-chloroquinoline C₁₉H₁₂Cl₃N₇O 476.71 Moderate to excellent antimicrobial activity
2-Amino-N-(3-chlorophenyl)quinoline-3-carboxamide 3-Chlorophenyl (vs. 2,3-dichloro) C₁₆H₁₂ClN₃O 297.74 Discontinued commercial product; suggests stability/synthesis challenges
3-Amino-N-(5-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thienoquinoline hybrid; tetrahydro ring C₂₀H₁₇ClN₄O₂S 412.89 Structural complexity may enhance target selectivity

Critical Analysis of Structural-Activity Relationships (SAR)

  • Chlorine Substitution: Mono-chlorophenyl analogs (e.g., ) are less potent than dichloro derivatives, likely due to reduced hydrophobic interactions with target proteins .
  • Linker Flexibility : Piperazine-butyl linkers () introduce conformational flexibility, aiding receptor engagement but complicating synthesis .

Biological Activity

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide, commonly referred to as DQA, is a compound belonging to the quinoline-3-carboxamide family. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of DQA, supported by relevant research findings and data.

Chemical Structure and Properties

DQA features a quinoline core with an amino group and a dichlorophenyl moiety. Its structural characteristics contribute to its biological activity, allowing it to interact with various molecular targets.

Antimicrobial Activity

DQA has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against various pathogens, including mycobacterial species. In studies comparing DQA with standard antimycobacterial drugs like isoniazid and pyrazinamide, DQA demonstrated comparable or superior efficacy against certain strains of Mycobacterium tuberculosis .

Compound Activity MIC (µM)
DQAAntimycobacterial6.55
IsoniazidAntimycobacterial4.89

Anticancer Properties

DQA shows promise as an anticancer agent. It has been reported to inhibit the proliferation of various cancer cell lines in both in vitro and in vivo models. The compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Mechanism of Action:

  • Histone Deacetylase Inhibition: DQA may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis .
  • Pro-inflammatory Cytokine Reduction: DQA reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are crucial in cancer progression .

Anti-inflammatory Effects

DQA exhibits anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it can reduce inflammation through the inhibition of cytokine production and other inflammatory mediators .

Study on Antimycobacterial Activity

In a study focusing on the biological activity of substituted quinoline derivatives, DQA was evaluated alongside other compounds for its antimycobacterial properties. The results indicated that DQA had a significant inhibitory effect on M. tuberculosis, showing potential as a therapeutic agent against tuberculosis .

Evaluation of Anticancer Activity

A series of experiments demonstrated that DQA effectively induced apoptosis in several cancer cell lines. Flow cytometry analyses showed increased rates of apoptotic cells treated with DQA compared to controls, highlighting its potential as an anticancer drug .

Q & A

Basic: What are the established synthetic routes for 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide?

Methodological Answer:
The synthesis typically involves three stages:

Quinoline Core Formation : Vilsmeier-Haack reagent (MSCL-DMF/DMAC) is used to synthesize 2-chloro-3-formylquinoline intermediates via formylation of 2-chloroquinoline precursors .

Carboxamide Introduction : The 3-carboxamide group is introduced through condensation reactions. For example, 2-chloroquinoline-3-carbaldehyde can react with amines (e.g., 2,3-dichloroaniline) under reflux in ethanol with catalytic piperidine, followed by purification via recrystallization .

Amination : The 2-amino group is introduced using guanidine or substituted amines under acidic conditions, as demonstrated in the synthesis of structurally similar 2-aminoquinoline-3-carboxamides .

Key Characterization : Intermediate purity is confirmed by HPLC (≥95%), and final products are validated via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H^1H-NMR: Aromatic protons (δ 7.2–8.5 ppm), NH2_2 (δ 5.8–6.2 ppm), and carboxamide NH (δ 10–11 ppm) .
    • 13C^{13}C-NMR: Carbonyl (C=O) at ~165–170 ppm, quinoline carbons (C-2, C-3) at 110–150 ppm .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 260–262°C for related analogs) .

Advanced: How can researchers optimize reaction yields in the one-pot synthesis of 2-aminoquinoline-3-carboxamides?

Methodological Answer:

  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates while facilitating precipitation of the final product for easy isolation .
  • Catalysis : Piperidine (5 mol%) accelerates Schiff base formation between aldehydes and amines, reducing side reactions .
  • Temperature Control : Heating at 70–80°C ensures complete cyclization without degrading thermally sensitive groups (e.g., dichlorophenyl) .
  • Workflow Example : A one-pot method using 2-amino-5-chlorobenzaldehyde, 2-cyano-N-cyclopropylacetamide, and NaOH in ethanol achieved 88% yield of 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide .

Advanced: How should researchers address contradictions in spectral data for quinoline-3-carboxamide derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or Gaussian) to predict chemical environments and identify misassignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to resolve overlapping NH2_2 and NH signals in 1H^1H-NMR .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol forms in carboxamide derivatives) .

Basic: What are the recommended storage conditions for 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide?

Methodological Answer:

  • Short-Term : Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Long-Term : Lyophilize the compound and store under argon at –80°C; monitor stability via annual HPLC analysis .

Advanced: What strategies are effective in evaluating the antiproliferative activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • MTT/PrestoBlue : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., dichlorophenyl vs. methoxyphenyl) to assess impact on potency .
  • Mechanistic Studies : Western blotting for PI3K/AKT/mTOR pathway inhibition, as seen in related PI3Kδ inhibitors .

Advanced: How can impurities in the final product be identified and mitigated?

Methodological Answer:

  • Impurity Profiling : LC-MS/MS to detect byproducts (e.g., unreacted 2-chloroquinoline-3-carbaldehyde or hydrolyzed carboxamide) .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC .
  • Process Control : Real-time monitoring via inline FTIR to track reaction progress and minimize side reactions .

Basic: What solvents are compatible with this compound for experimental use?

Methodological Answer:

  • High Solubility : DMSO, DMF, and dichloromethane (10–50 mg/mL) .
  • Low Solubility : Avoid water or hexane; for aqueous assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤0.1%) .

Advanced: What computational tools are recommended for modeling interactions of this compound with biological targets?

Methodological Answer:

  • Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., PI3Kδ) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • ADMET Prediction : SwissADME or admetSAR to estimate bioavailability, CYP450 interactions, and toxicity .

Basic: How is the stability of this compound assessed under varying pH conditions?

Methodological Answer:

  • Buffer Studies : Incubate the compound in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.5) at 37°C for 24–72 hours .
  • Analysis : Monitor degradation via HPLC-UV; calculate half-life (t1/2_{1/2}) using first-order kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.